molecular formula C10H16 B1205761 alpha-Fenchene CAS No. 471-84-1

alpha-Fenchene

Cat. No.: B1205761
CAS No.: 471-84-1
M. Wt: 136.23 g/mol
InChI Key: XCPQUQHBVVXMRQ-UHFFFAOYSA-N
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Description

Alpha-Fenchene, also known as 2,7,7-trimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in various essential oils, particularly in those derived from plants such as fennel and pine. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Fenchene can be synthesized through the isomerization of alpha-pinene. This process involves the rearrangement of alpha-pinene in the presence of a catalyst, such as titanium oxide hydrate, under heat. The reaction typically occurs in two steps: refluxing alpha-pinene until its content in the reaction mixture is reduced to about 3% by weight, followed by a secondary reaction at a temperature below 160°C to complete the isomerization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zeolite catalysts to facilitate the isomerization process. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of zeolite catalysts also helps in achieving high selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Fenchene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Fenchene has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Fenchene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Pinene
  • Beta-Pinene
  • Camphene
  • Myrcene
  • Borneol

Comparison

Alpha-Fenchene is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to alpha-pinene and beta-pinene, this compound has a different reactivity profile, making it suitable for specific applications in fragrance and flavor industries. Camphene and myrcene, while also monoterpenes, have different structural features and reactivity, leading to varied applications. Borneol, an alcohol derivative, differs significantly in its chemical behavior and uses .

Properties

IUPAC Name

7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPQUQHBVVXMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(=C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861972
Record name 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-84-1, 7378-37-2
Record name α-Fenchene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fenchene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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